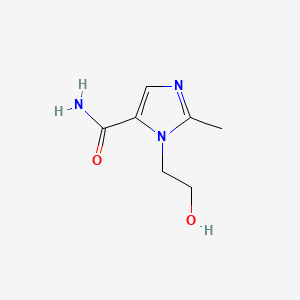

1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide

CAS No.: 121803-03-0

Cat. No.: VC8371360

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121803-03-0 |

|---|---|

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3-(2-hydroxyethyl)-2-methylimidazole-4-carboxamide |

| Standard InChI | InChI=1S/C7H11N3O2/c1-5-9-4-6(7(8)12)10(5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,12) |

| Standard InChI Key | WEOQRQJGJYLRLF-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(N1CCO)C(=O)N |

| Canonical SMILES | CC1=NC=C(N1CCO)C(=O)N |

Introduction

Structural and Molecular Characteristics

1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide (CAS 121803-03-0) belongs to the imidazole carboxamide family, featuring a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 1 and 2—hydroxyethyl and methyl groups, respectively—impart distinct electronic and steric properties to the molecule . Its molecular formula is C₈H₁₂N₃O₂, with a molecular weight of 182.20 g/mol (calculated from analogous structures in ).

The hydroxyethyl group (-CH₂CH₂OH) at position 1 enhances hydrophilicity, as evidenced by the polar surface area (PSA) of related compounds. For example, N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide (C₆H₉N₃O₂) exhibits a PSA of 72.76 Ų , suggesting comparable solubility characteristics for the target compound. The methyl group at position 2 contributes to steric hindrance, potentially influencing binding interactions in biological systems .

Table 1: Comparative Structural Properties of Related Imidazole Derivatives

*Estimated from analogous structures .

Synthetic Methodologies and Optimization

Lithiation-Based Approaches

The synthesis of imidazole carboxamides often involves lithiation reactions to introduce substituents at specific ring positions. In a study optimizing N-BuLi reactions for analogous compounds, methyl 1-methyl-1H-imidazole-5-carboxylate underwent lithiation at -78°C, followed by electrophilic quenching with cyclobutanone to yield methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate in 46.96% yield . Similar conditions could be adapted for 1-(2-hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide by substituting cyclobutanone with ethylene oxide or equivalent hydroxyethyl precursors.

Key reaction parameters include:

-

Quenching agent: Hydroxyethyl donors (e.g., ethylene glycol derivatives)

Alkylation Strategies

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

Comparative Analysis with Related Compounds

2-Methyl-1H-imidazole-5-carboxamide (CAS 87326-30-5)

This simpler analog lacks the hydroxyethyl group, resulting in reduced solubility (logP 0.701 vs. ~0.4 for the target compound) . Its synthesis via lithiation-quenching sequences has been extensively documented, providing a template for derivatization .

N-(2-Hydroxyethyl)-1H-imidazole-5-carboxamide (CID 65940567)

Featuring a hydroxyethyl side chain on the carboxamide nitrogen rather than the imidazole ring, this compound exhibits distinct hydrogen-bonding capabilities. Its PSA of 72.76 Ų matches theoretical values for the target molecule, underscoring the impact of substituent positioning on physicochemical behavior.

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (CAS 84145-87-9)

Replacing the carboxamide with an amino group alters electronic properties, reducing PSA from ~72.76 to 64.07 Ų . This modification highlights the carboxamide’s role in enhancing dipole interactions and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume